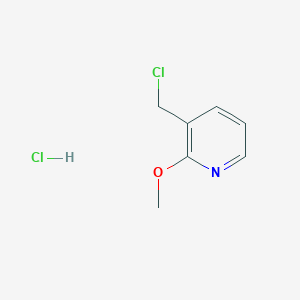

3-(Chloromethyl)-2-methoxypyridine hydrochloride

Descripción

Historical Context and Discovery

The development of 3-(chloromethyl)-2-methoxypyridine hydrochloride emerged from the broader exploration of pyridine derivatives that began in the late 19th and early 20th centuries. Pyridine itself, first isolated from coal tar in 1846, established the foundation for subsequent synthetic investigations into heterocyclic compounds. The systematic study of substituted pyridines gained momentum as organic chemists recognized their potential applications in pharmaceutical and industrial chemistry. The specific compound this compound represents a more recent addition to this family, developed through methodical approaches to chloromethylation reactions on methoxy-substituted pyridine rings.

The synthetic pathway to this compound involves multiple steps, beginning with readily available pyridine precursors. Research has demonstrated that the synthesis can be achieved through the chloromethylation of 2-methoxypyridine derivatives using established organic chemistry protocols. The hydrochloride salt formation occurs as a final step, converting the free base to a more stable and handleable form for research and industrial applications. This development reflects the ongoing evolution in heterocyclic chemistry, where specific substitution patterns are designed to achieve desired reactivity and stability characteristics.

Significance in Organic Chemistry

This compound occupies a crucial position in organic synthesis due to its dual functional groups that enable diverse chemical transformations. The chloromethyl group serves as an excellent leaving group in nucleophilic substitution reactions, while the methoxy substituent influences the electronic properties of the pyridine ring. This combination creates a versatile synthetic intermediate capable of participating in various reaction mechanisms.

The compound's significance extends to its role as a building block in pharmaceutical synthesis, particularly in the development of proton pump inhibitors and other bioactive molecules. The chloromethyl functionality can be readily transformed into numerous other functional groups through nucleophilic displacement reactions, enabling the construction of complex molecular architectures. Research has shown that such transformations can lead to compounds with enhanced biological activities, including antimicrobial properties.

Furthermore, the methoxy group at the 2-position provides electronic stabilization to the pyridine ring while simultaneously offering opportunities for further functionalization. This electronic effect influences the reactivity of adjacent positions on the ring, making the compound particularly valuable for regioselective synthetic strategies. The hydrochloride salt form ensures improved solubility in polar solvents, facilitating purification and characterization procedures essential for advanced synthetic applications.

Classification within Pyridine Derivatives

Pyridine derivatives constitute a vast class of heterocyclic compounds characterized by a six-membered aromatic ring containing one nitrogen atom. Within this classification system, this compound belongs to the category of disubstituted pyridines, specifically those bearing both electron-withdrawing and electron-donating substituents. The systematic nomenclature places this compound within the framework of pyridine chemistry where position numbering begins at the nitrogen atom.

The structural classification reveals important electronic characteristics that distinguish this compound from other pyridine derivatives. The methoxy group at the 2-position acts as an electron-donating substituent through resonance effects, while the chloromethyl group at the 3-position introduces electron-withdrawing character through inductive effects. This electronic dichotomy creates a unique reactivity pattern that differs significantly from monosubstituted pyridines or compounds with similar electronic substituents.

Comparative analysis with related compounds demonstrates the distinctive nature of this substitution pattern. Unlike simple chloromethylpyridines such as 3-(chloromethyl)pyridine hydrochloride, the presence of the methoxy group fundamentally alters the electronic distribution within the ring system. This electronic modulation affects both the nucleophilicity of the nitrogen atom and the reactivity of the chloromethyl substituent, positioning this compound as a specialized member within the broader pyridine derivative family.

Research Importance and Applications

The research significance of this compound stems from its versatility as a synthetic intermediate and its potential applications in medicinal chemistry. Contemporary research has identified this compound as a critical building block in the synthesis of complex pharmaceutical molecules, particularly those targeting gastrointestinal disorders. The strategic placement of functional groups enables efficient synthetic routes to biologically active compounds through well-established organic transformations.

Industrial applications have emerged from the compound's utility in multi-step synthetic sequences. The chloromethyl group serves as a reactive handle for introducing various nucleophiles, enabling the construction of carbon-carbon and carbon-heteroatom bonds essential for complex molecule synthesis. Research investigations have demonstrated successful applications in the preparation of antimicrobial agents, where structural modifications of the chloromethyl moiety lead to enhanced biological activity profiles.

Current research trends indicate expanding applications in materials science, where pyridine derivatives serve as ligands in coordination chemistry and as components in advanced polymer systems. The dual functionality of this compound makes it particularly attractive for developing novel materials with tailored electronic and mechanical properties. Ongoing investigations explore its potential in catalytic systems, where the pyridine nitrogen can coordinate to metal centers while the chloromethyl group provides sites for polymer crosslinking or surface functionalization.

The compound's research applications extend into the realm of chemical biology, where its structural features enable the design of molecular probes and bioactive compounds. The methoxy substituent provides opportunities for isotopic labeling studies, while the chloromethyl group serves as a conjugation site for various molecular tags. These applications have proven valuable in studying biological systems and developing new therapeutic approaches for complex diseases.

Propiedades

IUPAC Name |

3-(chloromethyl)-2-methoxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-10-7-6(5-8)3-2-4-9-7;/h2-4H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQPCKUWKAWAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593638 | |

| Record name | 3-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117934-34-6 | |

| Record name | 3-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Chlorination of Hydroxymethyl or Alkoxymethyl Pyridine Precursors

The most common and industrially relevant method involves converting 3-(hydroxymethyl)-2-methoxypyridine or its analogs into the chloromethyl derivative using chlorinating agents such as thionyl chloride or bis(trichloromethyl) carbonate.

Thionyl Chloride Method :

Hydroxymethyl-2-methoxypyridine is reacted with thionyl chloride in an inert solvent like dichloromethane or toluene at low temperatures (0–20 °C). The reaction proceeds for 2–4 hours, followed by solvent removal and purification to yield the chloromethyl compound as a hydrochloride salt. Yields typically range from 85% to 94% with high purity.Bis(trichloromethyl) Carbonate (BTC) Method :

BTC in the presence of triphenylphosphine oxide as a catalyst in toluene at 20–60 °C converts hydroxymethyl precursors to chloromethyl derivatives with yields up to 98%. The reaction involves dropwise addition of BTC to a solution of triphenylphosphine oxide followed by addition of the hydroxymethyl pyridine, precipitating the product.

Multi-step Synthesis from Voitol (2-methyl-4H-pyran-4-one derivative)

A patented multi-step synthesis involves:

- (1) Methylation : Voitol is methylated using dimethyl phosphate in aqueous sodium hydroxide under cooling conditions to form 3-methoxyl-2-methyl-4H-pyran-4-one.

- (2) Amination : The methylated intermediate is aminated in strong ammonia solution at 40–45 °C to yield 3-methoxyl-2-methyl-4(1H)-pyridone.

- (3) Chlorination : Using phosphorus oxychloride under reflux, the pyridone is chlorinated to 4-chloro-3-methoxyl-2-picoline.

- (4) Oxidation and further functional group transformations : Involving hydrogen peroxide and acetic acid to form N-oxide derivatives followed by methylolation and secondary chlorination steps to finally yield 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

This route is more complex but allows for structural modifications and high purity product formation.

| Method | Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Thionyl Chloride | 3-(Hydroxymethyl)-2-methoxypyridine | Thionyl chloride | Dichloromethane | 0–20 | 2 h | 85–94 | Reaction under cooling; product isolated as hydrochloride salt; widely used industrially |

| Bis(trichloromethyl) Carbonate (BTC) | 3-(Hydroxymethyl)-2-methoxypyridine | BTC + Triphenylphosphine oxide | Toluene | 20–60 | 4 h | 98 | High yield; requires catalyst; precipitation of product facilitates isolation |

| Multi-step synthesis from Voitol | Voitol (2-methyl-4H-pyran-4-one derivative) | POCl3 (phosphorus oxychloride) and others | Various (aqueous, toluene) | 0–140 (varied) | Multi-step (hours to days) | ~56–76 | Complex route with methylation, amination, chlorination, oxidation, methylolation steps |

The thionyl chloride method is favored for its simplicity, moderate conditions, and good yields. It requires careful temperature control to prevent decomposition or side reactions. The reaction proceeds via substitution of the hydroxyl group by chlorine, generating the hydrochloride salt directly upon workup.

The BTC method offers higher yields and cleaner product isolation due to precipitation of the chloromethyl pyridinium salt. It requires the use of triphenylphosphine oxide as a catalyst and is conducted in toluene at moderate temperatures. This method is advantageous for scale-up due to high yield and straightforward isolation.

The multi-step synthesis from voitol is more elaborate and suited for producing substituted derivatives with specific substitution patterns. It involves multiple reaction types: methylation, amination, chlorination, oxidation, and methylolation, which require precise control of reaction parameters such as temperature, pH, and reagent ratios. Yields vary per step but overall can reach moderate to high efficiency. This method allows for structural versatility but is less practical for bulk production due to complexity.

The preparation of 3-(Chloromethyl)-2-methoxypyridine hydrochloride is predominantly achieved by chlorination of hydroxymethyl precursors using thionyl chloride or bis(trichloromethyl) carbonate under controlled conditions. These methods provide high yields (85–98%) and purity suitable for industrial applications. Alternatively, a multi-step synthetic route starting from voitol offers a pathway to structurally related derivatives but involves more complex procedures.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Chloromethyl)-2-methoxypyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions typically occur under mild conditions with the use of solvents like methanol or ethanol.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed:

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: Oxidized forms of the pyridine ring.

Reduction Products: Reduced forms of the pyridine ring.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry:

- 3-(Chloromethyl)-2-methoxypyridine hydrochloride serves as a crucial intermediate for synthesizing complex organic molecules. Its chloromethyl group can react with nucleophiles, facilitating the formation of various derivatives that are essential in creating more complex structures .

Reactivity and Mechanism:

- The compound acts primarily as an alkylating agent due to its chloromethyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This property is exploited in synthetic pathways to modify proteins and nucleic acids, leading to significant biological effects such as enzyme inhibition and DNA modification.

Biological Applications

Pharmaceutical Development:

- In the pharmaceutical industry, this compound is utilized in the synthesis of enzyme inhibitors and receptor ligands. These compounds are vital for developing drugs aimed at treating neurological disorders and inflammatory diseases .

Agrochemical Production:

- The compound is also employed in producing agrochemicals, where it serves as an intermediate in synthesizing pesticides and herbicides. Its ability to modify biological pathways makes it valuable in enhancing agricultural productivity through targeted chemical action .

Case Study: Synthesis of Drug Intermediates

A study highlighted the use of this compound in synthesizing intermediates for active pharmaceutical ingredients (APIs). The research demonstrated its effectiveness in creating compounds with high biological activity against specific targets, showcasing its potential in drug discovery pipelines .

In another investigation, derivatives synthesized from this compound were tested for antimicrobial activity. The results indicated that certain derivatives exhibited significant efficacy against Mycobacterium tuberculosis, suggesting that this compound could play a role in developing new antimycobacterial agents .

Mecanismo De Acción

The mechanism of action of 3-(Chloromethyl)-2-methoxypyridine hydrochloride involves its interaction with various molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on biological molecules. This interaction can affect molecular pathways and cellular functions, making it useful in research and potential therapeutic applications .

Comparación Con Compuestos Similares

Reactivity

- The 3-(Chloromethyl)-2-methoxypyridine derivative exhibits balanced reactivity due to the electron-donating methoxy group (which activates the ring) and the electron-withdrawing chloromethyl group. This contrasts with 4-(Chloromethyl)-2-methoxypyridine hydrochloride , where the chloromethyl group at the 4-position reduces nucleophilic substitution efficiency due to steric and electronic effects .

- 3-Chloro-2-(chloromethyl)pyridine hydrochloride ’s dual chlorine substituents make it highly reactive but less selective, limiting its use in fine chemical synthesis .

Solubility and Stability

- The methoxy group in this compound improves aqueous solubility compared to non-methoxy analogs like 3-(Chloromethyl)pyridine hydrochloride .

- Methyl-substituted analogs (e.g., 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride ) show reduced solubility due to increased hydrophobicity .

Actividad Biológica

3-(Chloromethyl)-2-methoxypyridine hydrochloride (CAS No. 162046-62-0) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloromethyl group and a methoxy group, which contribute to its reactivity and biological interactions. The following sections will explore its synthesis, biological mechanisms, and applications in research and medicine.

Synthesis

The synthesis of this compound typically involves the chloromethylation of 2-methoxypyridine. Common methods include:

- Reagent Use : Chloromethyl methyl ether (or chloromethylating agents) in the presence of Lewis acids such as zinc chloride.

- Reaction Conditions : The reaction is often carried out under controlled temperatures to optimize yield and selectivity.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to interact with nucleophilic sites in biological molecules, leading to various effects:

- Enzyme Inhibition : The compound has been studied for its potential inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For instance, it may interact with ATPases as an inhibitor, impacting cellular energy metabolism.

- Antiviral Activity : Research indicates that derivatives of pyridine compounds exhibit antiviral properties, particularly against HIV-1 integrase inhibitors . The structural modifications of pyridine derivatives can influence their efficacy.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Antiviral Studies : A study demonstrated that certain pyridine derivatives, including those with chloromethyl substitutions, showed significant inhibition against HIV-1 integrase at submicromolar concentrations (IC50 values ranging from 0.19 to 3.7 µM) .

- Enzyme Mechanism Exploration : The compound has been utilized in enzyme mechanism studies, showing its ability to modify enzyme activity through covalent bonding with active site residues .

- Safety Profile : Safety data indicate that while the compound exhibits biological activity, it also poses risks such as skin irritation and potential respiratory effects at high concentrations .

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for preparing 3-(Chloromethyl)-2-methoxypyridine hydrochloride with high purity?

- Methodological Answer :

The compound is typically synthesized via nucleophilic substitution of a hydroxyl or amino group on the pyridine ring using chlorinating agents (e.g., thionyl chloride or HCl). For example, methoxy groups at the 2-position can facilitate regioselective chloromethylation. Post-synthesis purification involves recrystallization from ethanol or acetone to achieve >98% purity, as noted in protocols for structurally related pyridine derivatives .- Key Considerations : Monitor reaction temperature (<0°C to avoid side reactions) and use inert atmospheres to prevent oxidation.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the chloromethyl group. Stability studies on similar compounds (e.g., 4-Chloromethyl-2-methylthiazole hydrochloride) show decomposition at >25°C or in humid environments . Use desiccants (e.g., silica gel) during storage.

Q. What spectroscopic techniques are optimal for structural confirmation?

- Methodological Answer :

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

The electron-donating methoxy group at the 2-position deactivates the pyridine ring, reducing electrophilicity at the 3-chloromethyl site. However, steric hindrance from the methoxy group can direct nucleophiles (e.g., amines, thiols) to attack the chloromethyl carbon selectively. Comparative studies with 4-Chloromethyl isomers show 3–5× slower reaction kinetics due to steric constraints .- Experimental Design : Use kinetic assays (e.g., UV-Vis monitoring of thiolate ion reactions) to quantify reactivity differences.

Q. What strategies mitigate impurities such as dechlorinated byproducts or N-oxides during synthesis?

- Methodological Answer :

- Impurity Source : Dechlorination occurs via radical pathways under light or heat; N-oxides form via oxidation of the pyridine ring.

- Mitigation :

- Add radical scavengers (e.g., BHT) during synthesis .

- Use low-temperature oxidation inhibitors (e.g., ascorbic acid) .

- Employ HPLC-PDA (e.g., C18 column, 0.1% TFA/ACN gradient) to detect and quantify impurities at <0.1% levels .

Q. How does this compound compare to its isomers in pharmaceutical intermediate applications?

- Methodological Answer :

- 3-Chloromethyl vs. 4-Chloromethyl Isomers : The 3-substituted derivative exhibits lower metabolic stability in vitro (e.g., CYP450-mediated degradation) but higher binding affinity to targets like kinase enzymes.

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) and MD simulations to assess steric compatibility with active sites .

Q. What analytical methods are suitable for quantifying trace degradation products in stability studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.